methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate
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Overview
Description
Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate is a complex organic compound featuring a pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the cyclization of hydrazine derivatives with acetylenic ketones . The pyridine ring is then introduced via a palladium-catalyzed cross-coupling reaction . The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-oxo-6-[(5-phenyl-1H-pyrazol-3-yl)amino]hexanoate
- Methyl 6-oxo-6-[(5-pyridin-2-yl-1H-pyrazol-3-yl)amino]hexanoate
Uniqueness
Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to similar compounds .
Properties
IUPAC Name |
methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-15(21)7-3-2-6-14(20)17-13-9-12(18-19-13)11-5-4-8-16-10-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWOSGBLITZTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NC1=NNC(=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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